1,4-Dibromotetrafluorobenzene

Overview

Description

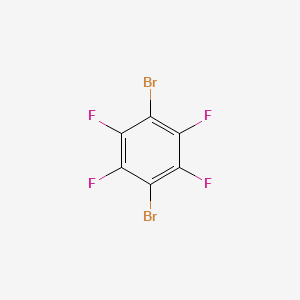

1,4-Dibromotetrafluorobenzene: is an organic compound with the molecular formula C6Br2F4 . It is a derivative of tetrafluorobenzene, where two hydrogen atoms are replaced by bromine atoms at the 1 and 4 positions. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dibromotetrafluorobenzene can be synthesized through the bromination of tetrafluorobenzene. One common method involves the pyrolysis of 4-bromotetrafluorobenzenethiol with bromine at 400°C . This reaction leads to the substitution of the thiol group with bromine, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound typically involves the bromination of polyfluorobenzenes using bromine in the presence of a catalyst such as aluminum . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) Reactions

The electron-withdrawing fluorine atoms activate the benzene ring for nucleophilic substitution at bromine positions. A notable example involves its reaction with carbazole derivatives:

Reaction with tert-butylcarbazole

-

Conditions :

-

Mechanism :

Fluorine atoms enhance the electrophilicity of the aromatic ring, facilitating bromine displacement by the deprotonated carbazole nucleophile.

| Substrate | Nucleophile | Conditions | Yield |

|---|---|---|---|

| This compound | tert-butylcarbazole | NaH/DMF, 140°C | 95% |

Halogen Exchange Reactions

Bromine substituents can be replaced by other halogens or functional groups under specific conditions:

Hypothetical Cyanide Substitution

-

Conditions :

CuCN in DMF at 150°C (analogous to Rosenmund-von Braun reaction). -

Product :

1,4-Dicyanotetrafluorobenzene.

Stability and Side Reactions

-

Thermal Stability :

Decomposes above 78°C, requiring controlled heating during reactions . -

Side Products :

Competing defluorination is rare due to strong C–F bonds, but prolonged heating may lead to ring degradation.

This compound’s reactivity is defined by its electron-deficient aromatic core and halogen substituents, making it a versatile intermediate in materials science and pharmaceuticals. Further experimental validation of theoretical reactions is recommended to expand its synthetic utility .

Scientific Research Applications

1,4-Dibromotetrafluorobenzene is a halogenated aromatic compound with significant applications in various scientific fields, particularly in materials science, organic synthesis, and supramolecular chemistry. This article explores its applications, supported by case studies and data tables that highlight its versatility.

Chemical Properties and Structure

This compound has the molecular formula and a molecular weight of 307.87 g/mol. Its structure consists of a benzene ring with four fluorine atoms and two bromine atoms positioned at the para positions. This configuration imparts unique chemical properties that are leveraged in various applications.

Organic Synthesis

This compound serves as a key intermediate in the synthesis of various organic compounds. Its bromine atoms can undergo substitution reactions, making it useful for creating more complex molecules. For instance, reactions with potassium hydrosulfide have been studied, leading to the substitution of bromine atoms by hydrogen .

Supramolecular Chemistry

The compound is notable for its role in supramolecular chemistry, particularly through halogen bonding interactions. It has been utilized to form co-crystals with various Lewis bases and anions, facilitating the construction of intricate supramolecular architectures . The ability to engage in halogen bonding allows for diverse applications in material science.

Case Study: Co-Crystallization

In one study, this compound was co-crystallized with aminopyridines to form distinct co-crystals that exhibited strong halogen-bonding interactions. This research illustrates how the compound can be employed to create new materials with tailored properties .

Material Science

Due to its unique electronic properties conferred by the presence of fluorine and bromine atoms, this compound is explored in the development of advanced materials. Its stability makes it suitable for applications in electronics and photonics .

Pharmaceutical Applications

The compound's halogenated structure is advantageous in drug design and development. Its derivatives can exhibit enhanced biological activity due to improved lipophilicity and metabolic stability compared to non-halogenated counterparts .

Reactivity Studies

Research has demonstrated that this compound reacts under specific conditions to yield various products through halogen exchange and nucleophilic substitution reactions .

Table 2: Summary of Reaction Conditions and Yields

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Reaction with KSH | DMF solvent | 42% |

| Halogen exchange with amines | Varies | High yield |

Mechanism of Action

The mechanism of action of 1,4-dibromotetrafluorobenzene involves its ability to form halogen bonds with other molecules. This interaction can lead to the formation of stable cocrystals with enhanced luminescent properties . The molecular targets and pathways involved in these interactions are primarily related to the halogen bonding and π-π stacking interactions .

Comparison with Similar Compounds

- 1,3-Dibromotetrafluorobenzene

- 1,2-Dibromotetrafluorobenzene

- 1,4-Diiodotetrafluorobenzene

Comparison: 1,4-Dibromotetrafluorobenzene is unique due to its specific substitution pattern, which allows it to form stable cocrystals with distinct luminescent properties. Compared to its isomers, such as 1,3-dibromotetrafluorobenzene and 1,2-dibromotetrafluorobenzene, it exhibits different reactivity and bonding characteristics .

Biological Activity

1,4-Dibromotetrafluorobenzene (DBTFB) is an aromatic compound with the molecular formula CBrF, known for its unique structural features and potential biological activities. This article will explore the biological activity of DBTFB, including its interactions at the molecular level, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features two bromine atoms and four fluorine atoms attached to a benzene ring. The presence of halogen atoms significantly influences its chemical behavior, including reactivity and biological interactions.

Key Properties

- Molecular Weight: 307.87 g/mol

- Boiling Point: Not available

- Log P (octanol-water partition coefficient): Ranges from 2.2 to 5.46, indicating low to moderate lipophilicity .

Synthesis of this compound

DBTFB can be synthesized through various methods, including:

- Pyrolysis of 4-bromotetrafluorobenzenethiol with bromine at elevated temperatures (around 400°C), yielding a high percentage of the desired compound .

- Reactions with sodium phenoxide derivatives , which can lead to competing hydrodebromination and nucleophilic aromatic substitution processes .

Interaction with Biological Systems

This compound exhibits several biological activities that are primarily linked to its electron-withdrawing properties due to the halogen substituents. These activities include:

- Electron Transfer Reactions: DBTFB has been studied for its role in electron donor-acceptor interactions. It participates in ultrafast photoinduced electron-transfer reactions, which are crucial in various biochemical processes .

- Halogen Bonding: The compound can form halogen bonds with nitrogen-containing compounds (e.g., dipyridyl derivatives), influencing molecular recognition and self-assembly processes in supramolecular chemistry .

Toxicity and Environmental Impact

Research indicates that halogenated compounds like DBTFB may pose environmental risks due to their persistence and potential bioaccumulation. Toxicity studies are essential for understanding the impact of DBTFB on aquatic organisms and microbial communities.

Case Studies

- Reactivity Studies:

- Supramolecular Chemistry:

- Environmental Microbiology:

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,4-dibromotetrafluorobenzene, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) reactions. For example, starting from fluorinated benzene derivatives, bromination can be achieved using bromine sources (e.g., Br₂) under controlled temperatures (115–165°C) to optimize yield . Reaction optimization involves adjusting temperature, solvent polarity, and stoichiometry. Copper dust has been shown to reverse product ratios in some cases, suggesting catalytic effects .

Q. How can this compound be purified, and what analytical techniques validate its purity?

- Methodological Answer : Purification often employs vapor-phase chromatography (v.p.c.) to separate isomers or byproducts . High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 237 nm is recommended for purity validation . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural confirmation.

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : The compound serves as a halogen bond donor in cocrystal engineering and as a precursor for fluorescent materials. For example, it reacts with acridine or phenazine to form cocrystals for luminescent studies . It is also used in synthesizing narrowband orange-red OLED emitters via cyano-functionalization strategies .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to its toxicity (H300/H301 hazard codes). Avoid heat sources (P210) and ensure storage in inert, dry conditions . Emergency protocols require immediate decontamination and medical consultation (P101/P102) .

Q. How does the substituent pattern influence the reactivity of this compound?

- Methodological Answer : The para-bromo and tetrafluoro substitution enhances electrophilicity, favoring SNAr reactions. Steric hindrance from fluorine atoms slows nucleophilic attack at meta positions, directing reactivity to bromine sites .

Advanced Research Questions

Q. Why do certain nucleophilic substitution reactions with this compound fail, and how can these challenges be addressed?

- Methodological Answer : Failed reactions (e.g., with silver isocyanate or potassium bromide) may arise from poor leaving-group ability of bromine or solvent incompatibility . Alternative strategies include using polar aprotic solvents (e.g., DMF) or activating agents like copper(I) iodide. Mechanistic studies via density functional theory (DFT) can predict viable pathways .

Q. How does ⁷⁹/⁸¹Br nuclear quadrupole resonance (NQR) spectroscopy elucidate halogen bonding in cocrystals?

- Methodological Answer : NQR measures quadrupolar coupling constants (CQ) and asymmetry parameters (η), which correlate with halogen bond geometries. For this compound cocrystals, CQ values decrease as the X···N halogen bond length shortens, providing insights into bond strength . Nutation NQR enhances sensitivity for weak interactions .

Q. What role does this compound play in designing tunable luminescent materials?

- Methodological Answer : As a co-former, it forms cocrystals with π-conjugated molecules (e.g., bpcb) to modulate emission wavelengths. Fluorine substitution reduces intermolecular π-π stacking, enhancing fluorescence quantum yields. Structural analysis via powder XRD and ¹³C CPMAS SSNMR confirms phase purity .

Q. How do temperature and catalyst presence affect reaction outcomes in halogenation pathways?

- Methodological Answer : At 115°C, reactions with CF₂ClCFClI yield 13% product, rising to 18% at 165°C . Copper dust inverts product ratios (e.g., 6:4 to 4:6 in BrC₆H₄CF₂ClCF₂Cl synthesis) by altering radical pathways. Kinetic studies using differential scanning calorimetry (DSC) can map activation energies .

Q. What advanced characterization techniques resolve structural ambiguities in this compound derivatives?

Properties

IUPAC Name |

1,4-dibromo-2,3,5,6-tetrafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Br2F4/c7-1-3(9)5(11)2(8)6(12)4(1)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFTZULJNRAHOIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)F)F)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Br2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187968 | |

| Record name | 1,4-Dibromotetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344-03-6 | |

| Record name | 1,4-Dibromo-2,3,5,6-tetrafluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=344-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dibromotetrafluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000344036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dibromotetrafluorobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dibromotetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dibromotetrafluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-Dibromotetrafluorobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HR9W6V9DNN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.